An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-5-hydroxymethylpyridine
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-5-hydroxymethylpyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, the utility of functionalized heterocyclic compounds is paramount. 2-Cyano-5-hydroxymethylpyridine (CAS No: 58553-48-3), also known as 5-(Hydroxymethyl)picolinonitrile, is a bifunctional pyridine derivative that serves as a highly valuable and versatile building block.[1] Its rigid pyridine core, substituted with both an electron-withdrawing cyano group and a reactive hydroxymethyl group, offers a unique combination of properties that make it an important intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyano-5-hydroxymethylpyridine. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also expert insights into the experimental methodologies required for its characterization and an analysis of its chemical reactivity.
Molecular Structure and Key Identifiers
The structure of 2-Cyano-5-hydroxymethylpyridine features a pyridine ring with a cyano (-C≡N) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. This arrangement dictates its chemical behavior, blending the aromatic, electron-deficient nature of the pyridine ring with the distinct functionalities of its substituents.
Caption: Molecular Structure of 2-Cyano-5-hydroxymethylpyridine.
Core Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. The following table summarizes the key physicochemical data for 2-Cyano-5-hydroxymethylpyridine.
| Property | Value | Source(s) |
| CAS Number | 58553-48-3 | [3] |
| Molecular Formula | C₇H₆N₂O | [3] |
| Molecular Weight | 134.14 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 78-79 °C | [4] |
| Boiling Point | 353.8 ± 32.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 13.26 ± 0.10 (Predicted, for the hydroxyl proton) | [4] |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Moderately soluble in water due to hydrogen bonding capabilities of the hydroxyl group and pyridine nitrogen.[5] | - |
| InChI Key | UFTHYXJJRHOQGT-UHFFFAOYSA-N | - |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for structural elucidation and purity assessment. While experimental spectra for 2-Cyano-5-hydroxymethylpyridine are not widely available in public databases, its profile can be reliably predicted based on its functional groups and data from analogous structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
Aromatic Protons (3H): Expected in the δ 7.5-8.8 ppm range. The proton at C6 (adjacent to nitrogen and ortho to the cyano group) will likely be the most downfield. The protons at C3 and C4 will appear as doublets or multiplets, with coupling constants typical for pyridine systems.
-
Methylene Protons (-CH₂OH, 2H): A singlet is expected around δ 4.7-4.8 ppm. This is consistent with the chemical shift for methylene protons adjacent to both an aromatic ring and a hydroxyl group, as seen in 2-(Hydroxymethyl)pyridine.[6]
-
Hydroxyl Proton (-OH, 1H): A broad singlet, typically in the δ 5.0-6.0 ppm range, depending on solvent and concentration. The signal's broadness is due to chemical exchange.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons (5C): Five distinct signals are expected in the δ 120-160 ppm range. The carbon of the cyano group (C2) and the carbon attached to the nitrogen (C6) will be significantly downfield. For comparison, the aromatic carbons in pyridine itself appear between δ 123-150 ppm.[7]
-
Cyano Carbon (-C≡N, 1C): A signal is expected in the δ 115-120 ppm region, which is characteristic for nitrile carbons.
-
Methylene Carbon (-CH₂OH, 1C): Expected to appear around δ 60-65 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.
-
C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2220-2240 cm⁻¹.
-
C=C and C=N Aromatic Stretch: Multiple sharp peaks in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
-
C-O Stretch: A strong absorption is expected in the 1000-1100 cm⁻¹ range, corresponding to the primary alcohol C-O bond.
Reactivity and Chemical Stability
The dual functionality of 2-Cyano-5-hydroxymethylpyridine governs its synthetic utility. Understanding its reactivity is key to designing successful synthetic pathways.
-
Hydroxymethyl Group Reactivity: The primary alcohol is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde (5-formyl-2-cyanopyridine) or carboxylic acid (6-cyanonicotinic acid) using standard oxidizing agents.[8][9] Furthermore, it can undergo esterification with carboxylic acids or acid chlorides under acidic catalysis (e.g., Fischer esterification) to form esters.[10][11]
-
Cyano Group Reactivity: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine. The electron-withdrawing nature of the 2-cyano group activates the pyridine ring for certain nucleophilic substitution reactions.
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally resistant to electrophilic substitution due to its electron-deficient nature but can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present.
-
Stability and Storage: The compound is a stable solid under standard conditions. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C) to prevent potential degradation.[4] It should be kept away from strong oxidizing agents, heat, and flames.
Applications in Research and Drug Development
2-Cyano-5-hydroxymethylpyridine is a strategic intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][12]
-
Pharmaceutical Intermediate: The molecule serves as a scaffold for introducing the pyridyl moiety into drug candidates. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[13] The cyano and hydroxymethyl groups provide orthogonal handles for subsequent chemical modifications, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).
-
Building Block for Complex Heterocycles: The compound's reactive sites can be used to construct fused heterocyclic systems, which are prevalent in many classes of bioactive compounds.
-
Ligand Synthesis: The pyridine nitrogen can act as a coordination site for metal ions, making the molecule a useful precursor for synthesizing ligands for catalysis or functional materials.[14][15]
Caption: Workflow for Physicochemical Characterization.
Experimental Methodologies
The following protocols describe standard, validated procedures for determining the key physicochemical properties of a solid organic compound like 2-Cyano-5-hydroxymethylpyridine.
Protocol 1: Melting Point Determination (Capillary Method)
-
Rationale: The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[16]
-
Methodology:
-
Ensure the sample is dry and finely powdered using a mortar and pestle.
-
Tamp a small amount of the powdered sample into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[17]
-
Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (78 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Protocol 2: Qualitative Solubility Determination
-
Rationale: Assessing solubility in a range of solvents provides insight into the compound's polarity and the presence of acidic or basic functional groups.[2][18]
-
Methodology:
-
Solvent Selection: Prepare test tubes containing ~1 mL of the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, and a common organic solvent like Ethanol or Acetone.
-
Sample Addition: To each test tube, add approximately 10-20 mg of the compound.
-
Mixing: Vigorously shake or vortex each tube for 30-60 seconds.
-
Observation: Visually inspect for complete dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.
-
Classification:
-
Solubility in water suggests high polarity.
-
Solubility in 5% HCl indicates the presence of a basic group (like the pyridine nitrogen).[19]
-
Solubility in 5% NaOH indicates an acidic proton (the hydroxyl group, although weak, may show some solubility).
-
Solubility in organic solvents indicates its suitability for use in non-aqueous reaction media.
-
-
Protocol 3: FT-IR Spectrum Acquisition (Thin Solid Film Method)
-
Rationale: This method is rapid and avoids interference from mulling agents (like Nujol) or pellet matrices (KBr), providing a clean spectrum of the solid sample.[20]
-
Methodology:
-
Dissolve a small amount (~5 mg) of the compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.
-
Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with an empty sample compartment to subtract atmospheric CO₂ and H₂O signals.
-
Acquire the sample spectrum. If peaks are too intense (flat-topped), clean the plate and prepare a more dilute film. If peaks are too weak, add another drop of the solution and re-measure.
-
Protocol 4: NMR Spectrum Acquisition
-
Rationale: NMR provides the most detailed structural information. A deuterated solvent is required for the instrument's field-frequency lock.[21][22]
-
Methodology:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆). DMSO-d₆ is often a good choice for heterocyclic compounds with hydroxyl groups as it can facilitate observation of the -OH proton.[5]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[21]
-
Cap the NMR tube and wipe the outside clean.
-
Insert the tube into the NMR spectrometer.
-
Acquire the spectrum according to standard instrument procedures, including locking, shimming, tuning, and setting appropriate acquisition parameters (pulse program, number of scans, etc.).[23]
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed.
-
Handling: 2-Cyano-5-hydroxymethylpyridine should be handled in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents. The recommended storage condition is refrigerated at 2-8°C under an inert atmosphere.[4]
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
2-Cyano-5-hydroxymethylpyridine is a strategically important chemical intermediate with a well-defined set of physicochemical properties that make it highly valuable in synthetic chemistry. Its bifunctional nature allows for a wide range of chemical transformations, providing a reliable entry point for the construction of complex pharmaceutical and agrochemical targets. This guide has provided a detailed profile of its known properties, predictive spectroscopic data, and robust, field-proven protocols for its characterization. By understanding these core attributes, researchers can confidently and effectively integrate this versatile building block into their discovery and development programs.
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